2-Oxospiro[3.5]nonane-7-carboxylic acid
Description
2-Oxospiro[3.5]nonane-7-carboxylic acid (C₁₀H₁₄O₃, molecular weight: 182.09 g/mol) is a spirocyclic compound characterized by a ketone group at position 2 and a carboxylic acid substituent at position 7 of the spiro[3.5]nonane scaffold . Its spirocyclic structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-oxospiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-5-10(6-8)3-1-7(2-4-10)9(12)13/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFKKBAGHKEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxospiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable cyclohexanone derivative with a carboxylic acid precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the ketone group, resulting in the final product .
Industrial Production Methods: Industrial production of 2-oxospiro[3.5]nonane-7-carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxospiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 170.21 g/mol
- Structural Features : The compound contains a spirocyclic framework with an ether and a carboxylic acid functional group.
The spirocyclic structure contributes to its reactivity and potential interactions with biological targets, making it valuable in organic synthesis and medicinal chemistry.
Chemistry
2-Oxospiro[3.5]nonane-7-carboxylic acid serves as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The carboxylic acid group can be oxidized to form derivatives.
- Reduction : The compound can be reduced to yield alcohols.
- Substitution Reactions : It can participate in esterification or amidation reactions to produce esters or amides.
These reactions highlight its versatility as a precursor for more complex molecules, facilitating the development of novel compounds in research.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Anticancer Properties : In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, indicating its potential role as an anticancer agent.
The mechanisms behind these activities are under investigation, focusing on how the compound interacts with cellular pathways and molecular targets.
Medicine
Due to its unique structural features, 2-Oxospiro[3.5]nonane-7-carboxylic acid is explored for therapeutic applications. Its ability to modulate enzyme activity and receptor function may lead to new drug development avenues targeting various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its diverse reactivity allows for the development of new chemical processes and products tailored for specific applications.
Antimicrobial Study
A study focusing on spirocyclic compounds, including 2-Oxospiro[3.5]nonane-7-carboxylic acid, revealed significant antimicrobial properties against various pathogens. This suggests its viability as a candidate for new antibiotic formulations.
Anticancer Research
Research involving this compound showed that it could effectively induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Further studies are needed to clarify the detailed mechanisms involved in its anticancer effects.
Mechanism of Action
The mechanism of action of 2-oxospiro[3.5]nonane-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
2-Oxaspiro[3.5]nonane-7-carboxylic Acid
Ethyl 2-Oxospiro[3.5]nonane-7-carboxylate
- Molecular Formula : C₁₂H₁₈O₃ (210.27 g/mol) .
- Key Differences : Carboxylic acid is esterified (ethyl ester), altering solubility and reactivity.
- Applications : Intermediate in peptide coupling reactions; synthesized in 69% yield via spirocyclization .
- Properties : Enhanced lipophilicity (logP ~2.1) compared to the carboxylic acid form.
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid
- Molecular Formula : C₁₀H₁₆O₄ (200.23 g/mol) .
- Key Differences : Contains a 1,4-dioxane ring and an ethyl substituent.
- Synthesis : Prepared via hydrolysis of its ethyl ester (83% yield) using NaOH .
- Applications : Used in HATU-mediated amide bond formation for pharmaceutical intermediates .
Heteroatom Substitution and Pharmacological Impact
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid Derivatives
- Example: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (C₁₂H₂₂N₂O₂·HCl, 277.78 g/mol) .
- Applications : Explored as kinase inhibitors; modified for enhanced blood-brain barrier penetration .
Research Findings and Implications
- Synthetic Accessibility : Ethyl esters (e.g., ) are often precursors to carboxylic acids, enabling scalable synthesis .
- Toxicity and Solubility : Heteroatom substitution (e.g., aza/oxa) reduces toxicity and improves solubility, critical for drug candidates .
- Commercial Relevance : 2-Oxaspiro derivatives are widely stocked as building blocks (e.g., 100 mg priced at $152) , reflecting demand in drug discovery.
Biological Activity
Overview
2-Oxospiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.
Synthesis
The synthesis of 2-oxospiro[3.5]nonane-7-carboxylic acid typically involves cyclization reactions starting from suitable cyclohexanone derivatives. Common methods include:
- Cyclization Reactions : Formation of the spirocyclic structure through reactions with carboxylic acid precursors under acidic or basic conditions.
- Oxidation : Introducing the ketone group through oxidation processes.
These synthetic routes can be optimized for yield and purity, often employing techniques such as recrystallization or chromatography for purification .
The biological activity of 2-oxospiro[3.5]nonane-7-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure may influence its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the specific molecular targets involved in its action .
Biological Activities
Research indicates that 2-oxospiro[3.5]nonane-7-carboxylic acid exhibits several biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
- Anticancer Potential : Explored as a potential lead compound in cancer treatment due to its structural features that may inhibit tumor growth.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds, including 2-oxospiro[3.5]nonane-7-carboxylic acid, showed significant inhibitory effects against Helicobacter pylori glutamate racemase, suggesting potential use in treating infections caused by this bacterium .
- Anticancer Research : In vitro studies have shown that compounds with similar spirocyclic structures can induce apoptosis in cancer cell lines, indicating that 2-oxospiro[3.5]nonane-7-carboxylic acid may have similar effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Oxospiro[3.5]nonane-7-carboxylic acid | Spirocyclic | Antimicrobial, Anticancer |
| 7-Oxospiro[3.5]nonane-2-carboxylic acid | Spirocyclic | Antimicrobial |
| 2-Oxaspiro[3.5]nonane-7-carboxylic acid | Spirocyclic | Not extensively studied |
The comparison highlights the unique structural features of 2-oxospiro[3.5]nonane-7-carboxylic acid that may contribute to its distinct biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
